molecular formula C20H18ClN5O2 B2956063 N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-44-3

N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2956063
CAS No.: 946279-44-3
M. Wt: 395.85
InChI Key: CSRSXSJKCSWUHI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Synthesis and Characterization : Compounds within the imidazo[1,2,4]triazine class and related structures are subjects of synthetic interest due to their complex chemical properties and potential applications. For example, the synthesis and characterization of dendrimeric complexes capped with triazine structures demonstrate the utility of these compounds in developing materials with specific magnetic behaviors (Uysal & Koç, 2010).

  • Antitumor Applications : The triazine derivatives have been evaluated for their antitumor properties, showcasing the potential of these compounds in medicinal chemistry. For instance, antitumor imidazotetrazines exhibit broad-spectrum antitumor activity, highlighting the therapeutic potential of triazine derivatives (Stevens et al., 1984).

  • Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides and their analogues have been synthesized and tested for antiviral activity, showing moderate effectiveness against several viruses. This underscores the significance of triazine derivatives in developing new antiviral agents (Kim et al., 1978).

  • CO2 Capture : Triazine-based polymers demonstrate high selectivity and capacity for CO2 capture, highlighting the importance of these materials in addressing environmental challenges related to greenhouse gas emissions (Sekizkardes et al., 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-13-6-8-15(9-7-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRSXSJKCSWUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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